molecular formula C20H19N3O3 B5390146 N-(2-methoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

N-(2-methoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B5390146
M. Wt: 349.4 g/mol
InChI Key: QMWPFAIMWGZHLT-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl and p-tolyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-7-9-15(10-8-14)16-11-12-20(25)23(22-16)13-19(24)21-17-5-3-4-6-18(17)26-2/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWPFAIMWGZHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using methoxyphenyl halides or through palladium-catalyzed coupling reactions.

    Attachment of the p-Tolyl Group: The p-tolyl group can be attached using Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: The methoxyphenyl and p-tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: It could be explored as a potential therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, pyridazinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The methoxyphenyl and p-tolyl groups may enhance binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
  • N-(2-methoxyphenyl)-2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)acetamide
  • N-(2-methoxyphenyl)-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide

Uniqueness

N-(2-methoxyphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is unique due to the specific arrangement of the methoxyphenyl and p-tolyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets.

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